molecular formula C6H8 B1197316 Methylcyclopentadiene CAS No. 26519-91-5

Methylcyclopentadiene

Cat. No. B1197316
CAS RN: 26519-91-5
M. Wt: 80.13 g/mol
InChI Key: NFWSQSCIDYBUOU-UHFFFAOYSA-N
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Patent
US04604490

Procedure details

In the same manner as in Example 2, a Diels-Alder reaction was carried out on isobutylene and cyclopentadiene in order to synthesize 5,5-dimethyl-2-norbornene, and the latter was then reacted with methylcyclopentadiene to produce a 1:1:1 adduct of methylcyclopentadiene, cyclopentadiene and isobutylene. That is to say, 225 g of isobutylene and 260 g of cyclopentadiene were placed in a 1000-ml autoclave, and heating was gradually accomplished so that its temperature might become 25° to 120° C. and a reaction was performed at 120° C. for 8 hours, so that 118 g of 5,5-dimethyl-2-norbornene were obtained. Then, 115 g of the latter compound were similarly reacted with 201 g of methylcyclopentadiene at 120° C. for 10 hours. Then, 97 g of a fraction having a boiling point 97° C./1 mmHg were obtained. According to the measurement by a mass spectrometer, it was found that a molecular weight of the fraction was 202. Further, IR analysis indicated that characteristic absorptions of olefins appeared at 3020 cm-1 and 1670 cm-1. From these results, it was elucidated that the fraction was the 1:1 adduct of 5,5-dimethyl-2-norbornene and methylcyclopentadiene, i.e., the 1:1:1 adduct of methylcyclopentadiene, cyclopentadiene and isobutylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5,5-dimethyl-2-norbornene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH3:6][C:7]1(C)[CH2:12][CH:11]2[CH2:13][CH:8]1C=C2.[CH3:15][C:16]1[CH2:20]C=C[CH:17]=1>>[CH3:6][C:7]1[CH2:12][CH:11]=[CH:13][CH:8]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH3:17][C:16](=[CH2:15])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
5,5-dimethyl-2-norbornene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2C=CC(C1)C2)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the same manner as in Example 2, a Diels-Alder reaction

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC1
Name
Type
product
Smiles
C1=CC=CC1
Name
Type
product
Smiles
CC(C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04604490

Procedure details

In the same manner as in Example 2, a Diels-Alder reaction was carried out on isobutylene and cyclopentadiene in order to synthesize 5,5-dimethyl-2-norbornene, and the latter was then reacted with methylcyclopentadiene to produce a 1:1:1 adduct of methylcyclopentadiene, cyclopentadiene and isobutylene. That is to say, 225 g of isobutylene and 260 g of cyclopentadiene were placed in a 1000-ml autoclave, and heating was gradually accomplished so that its temperature might become 25° to 120° C. and a reaction was performed at 120° C. for 8 hours, so that 118 g of 5,5-dimethyl-2-norbornene were obtained. Then, 115 g of the latter compound were similarly reacted with 201 g of methylcyclopentadiene at 120° C. for 10 hours. Then, 97 g of a fraction having a boiling point 97° C./1 mmHg were obtained. According to the measurement by a mass spectrometer, it was found that a molecular weight of the fraction was 202. Further, IR analysis indicated that characteristic absorptions of olefins appeared at 3020 cm-1 and 1670 cm-1. From these results, it was elucidated that the fraction was the 1:1 adduct of 5,5-dimethyl-2-norbornene and methylcyclopentadiene, i.e., the 1:1:1 adduct of methylcyclopentadiene, cyclopentadiene and isobutylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5,5-dimethyl-2-norbornene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH3:6][C:7]1(C)[CH2:12][CH:11]2[CH2:13][CH:8]1C=C2.[CH3:15][C:16]1[CH2:20]C=C[CH:17]=1>>[CH3:6][C:7]1[CH2:12][CH:11]=[CH:13][CH:8]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH3:17][C:16](=[CH2:15])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
5,5-dimethyl-2-norbornene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2C=CC(C1)C2)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the same manner as in Example 2, a Diels-Alder reaction

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC1
Name
Type
product
Smiles
C1=CC=CC1
Name
Type
product
Smiles
CC(C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04604490

Procedure details

In the same manner as in Example 2, a Diels-Alder reaction was carried out on isobutylene and cyclopentadiene in order to synthesize 5,5-dimethyl-2-norbornene, and the latter was then reacted with methylcyclopentadiene to produce a 1:1:1 adduct of methylcyclopentadiene, cyclopentadiene and isobutylene. That is to say, 225 g of isobutylene and 260 g of cyclopentadiene were placed in a 1000-ml autoclave, and heating was gradually accomplished so that its temperature might become 25° to 120° C. and a reaction was performed at 120° C. for 8 hours, so that 118 g of 5,5-dimethyl-2-norbornene were obtained. Then, 115 g of the latter compound were similarly reacted with 201 g of methylcyclopentadiene at 120° C. for 10 hours. Then, 97 g of a fraction having a boiling point 97° C./1 mmHg were obtained. According to the measurement by a mass spectrometer, it was found that a molecular weight of the fraction was 202. Further, IR analysis indicated that characteristic absorptions of olefins appeared at 3020 cm-1 and 1670 cm-1. From these results, it was elucidated that the fraction was the 1:1 adduct of 5,5-dimethyl-2-norbornene and methylcyclopentadiene, i.e., the 1:1:1 adduct of methylcyclopentadiene, cyclopentadiene and isobutylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5,5-dimethyl-2-norbornene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH3:6][C:7]1(C)[CH2:12][CH:11]2[CH2:13][CH:8]1C=C2.[CH3:15][C:16]1[CH2:20]C=C[CH:17]=1>>[CH3:6][C:7]1[CH2:12][CH:11]=[CH:13][CH:8]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH3:17][C:16](=[CH2:15])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
5,5-dimethyl-2-norbornene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2C=CC(C1)C2)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the same manner as in Example 2, a Diels-Alder reaction

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC1
Name
Type
product
Smiles
C1=CC=CC1
Name
Type
product
Smiles
CC(C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.